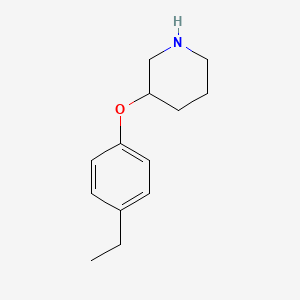

3-(4-Ethylphenoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-11-5-7-12(8-6-11)15-13-4-3-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTUBYNKHIHLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663041 | |

| Record name | 3-(4-Ethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946726-06-3 | |

| Record name | 3-(4-Ethylphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Ethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Ethylphenoxy Piperidine and Analogues

General Strategies for Piperidine (B6355638) Ring Formation with Phenoxy Substituents

The formation of a piperidine ring bearing a phenoxy substituent, particularly at the 3-position, can be achieved through various strategic disconnections of the target molecule. These strategies either build the ring from acyclic precursors or functionalize a pre-existing heterocyclic core.

Intramolecular cyclization is a powerful strategy wherein an acyclic precursor containing both the nitrogen atom and a reactive terminus is induced to form the piperidine ring. This approach offers excellent control over the regiochemistry of the final product. The main routes involve the formation of a new C-N or C-C bond to close the six-membered ring. nih.gov

Key methods include:

Nucleophilic Substitution: An acyclic precursor, such as a 5-amino-1-haloalkane or a 1-amino-5-alkanol derivative (e.g., tosylate), can undergo intramolecular cyclization via nucleophilic attack by the amine nitrogen to displace a leaving group, thereby forming the piperidine ring.

Aza-Michael Addition: An intramolecular aza-Michael reaction can be employed where a primary or secondary amine in a precursor attacks a tethered α,β-unsaturated carbonyl or nitrile moiety to form the heterocycle. mdpi.com

Metal-Catalyzed Cyclization: Transition metals can catalyze the cyclization of amino-alkenes or amino-alkynes. For instance, gold(I) catalysts have been shown to be effective in the intramolecular hydroamination of N-allenyl carbamates to form various cyclic amines, including piperidines. organic-chemistry.org

Reductive amination is a highly versatile and widely used method for synthesizing amines, including cyclic structures like piperidine. The intramolecular version of this reaction is particularly relevant.

Double Reductive Amination (DRA): This strategy constructs the piperidine ring in a single step from an acyclic dicarbonyl compound (a 1,5-dialdehyde or keto-aldehyde) and an amine. The process involves the sequential formation of two imine or enamine intermediates, which are then reduced in situ. chim.itresearchgate.net This method is especially powerful for creating polyhydroxylated piperidines from sugar-derived dialdehydes. chim.it Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. harvard.eduresearchgate.net

Intramolecular Hydroamination: This approach involves the addition of an N-H bond across a C-C double or triple bond within the same molecule. For example, an intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by a rhodium complex can form 3-arylpiperidines in high yield. organic-chemistry.org This method offers a direct route to the piperidine core from unsaturated amine precursors.

One of the most direct and common methods for synthesizing piperidine analogues is the catalytic hydrogenation of the corresponding substituted pyridine (B92270) precursor. This method is attractive due to the commercial availability of a wide range of pyridine derivatives. For the target compound, this would involve the hydrogenation of 3-(4-ethylphenoxy)pyridine.

Rhodium Catalysis: Rhodium-based catalysts are highly effective for the hydrogenation of functionalized pyridines, often under mild conditions. rsc.org A stable, commercially available rhodium compound, Rh₂O₃, has been reported for the reduction of various unprotected pyridines at low catalyst loading (0.5 mol%) and mild conditions (5 bar H₂, 40 °C), tolerating numerous functional groups like alcohols and amines. rsc.orgresearchgate.net This method often favors the formation of the cis diastereomer in multisubstituted piperidines. rsc.org Iridium(III) catalysts have also been developed for the ionic hydrogenation of pyridines, showing tolerance for highly reduction-sensitive groups like nitro and bromo functionalities. chemrxiv.org

Palladium Catalysis: Palladium, typically supported on carbon (Pd/C), is a workhorse catalyst for hydrogenation reactions, including the reduction of aromatic heterocycles. nih.govresearchgate.net The hydrogenation of a dihydropyridine (B1217469) intermediate with palladium-on-carbon is a key step in some multi-step stereoselective syntheses of 3-substituted piperidines. acs.org Supported palladium catalysts are valued in industrial applications for their efficiency and selectivity. nih.gov

| Catalyst | Substrate Type | Conditions | Key Features |

| Rh₂O₃ | Functionalized Pyridines | 5 bar H₂, 40 °C, TFE | Tolerates unprotected amines, alcohols; favors cis products. rsc.orgresearchgate.net |

| [Rh(cod)Cl]₂ | Dihydropyridines | 70 °C, Toluene/H₂O | Used in asymmetric carbometalation prior to final reduction. organic-chemistry.org |

| Pd/C | Pyridines, Tetrahydropyridines | H₂ (various pressures) | Standard, robust catalyst for full saturation. nih.govacs.org |

| Iridium(III) Complex | Functionalized Pyridines | Hantzsch Ester, 80 °C | Ionic hydrogenation; tolerates nitro, azide, bromo groups. chemrxiv.org |

The Mannich reaction is a three-component condensation of a compound with an active hydrogen (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. nih.govthermofisher.com This reaction is a cornerstone for the synthesis of 4-piperidones, which are valuable intermediates that can be subsequently reduced to the corresponding piperidines. mdma.ch

The reaction typically proceeds by first forming an iminium ion from the amine and aldehyde. The enol form of the ketone then attacks the iminium ion, leading to a β-amino carbonyl compound known as a Mannich base. thermofisher.com When a dialkyl ketone, two equivalents of an aldehyde, and a primary amine are used, a double Mannich reaction can occur, leading directly to the formation of a 4-piperidone (B1582916) ring. mdma.ch The resulting piperidone can then be reduced to a piperidinol, which can be further deoxygenated if necessary to yield the fully saturated piperidine. The nitro-Mannich (or aza-Henry) reaction, which uses a nitroalkane as the active hydrogen component, is a powerful variant for synthesizing complex β-nitroamines, which are precursors to substituted piperidines. researchgate.net

Radical-mediated reactions offer an alternative pathway to the piperidine ring, often proceeding under mild conditions and tolerating a variety of functional groups. These protocols typically involve the generation of a radical species that cyclizes onto a tethered unsaturated group. rsc.org

Aryl Radical Cyclization: An aryl radical, generated from an aryl halide precursor via photoredox catalysis, can undergo regioselective cyclization onto a tethered olefin to construct complex piperidine frameworks, such as spiropiperidines. nih.gov

Aminyl Radical Cyclization: N-centered radicals can be generated and cyclized. For example, copper catalysis can initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical that subsequently cyclizes. nih.gov

Atom Transfer Radical Cyclization (ATRC): This method involves the cyclization of precursors like N-allyl-α-haloamides, where a halogen atom is transferred to form a radical that initiates the ring-closing process.

These radical approaches provide access to polysubstituted piperidines and can be highly stereoselective depending on the specific protocol and substrate. nih.gov

Stereoselective Synthesis of 3-(4-Ethylphenoxy)piperidine Stereoisomers

Creating stereochemically pure this compound requires an asymmetric synthesis strategy. As the phenoxy substituent is not directly attached to the chiral center, methods focusing on the enantioselective synthesis of 3-aryl or 3-alkyl piperidines are most relevant. A generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines has been a significant challenge. nih.gov

A recently developed and highly effective strategy involves a rhodium-catalyzed asymmetric carbometalation. acs.orgnih.gov This three-step process provides access to a wide variety of enantioenriched 3-piperidines:

Partial Reduction of Pyridine: The starting pyridine is partially reduced to a dihydropyridine derivative, such as a phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org

Rh-Catalyzed Asymmetric Carbometalation: The key step is a rhodium-catalyzed asymmetric reductive Heck reaction. An arylboronic acid (which could be 4-ethylphenylboronic acid for a related synthesis) is coupled with the dihydropyridine in the presence of a chiral rhodium catalyst. This step creates the C3-aryl bond and sets the stereocenter with high enantioselectivity, yielding a 3-substituted tetrahydropyridine (B1245486). acs.orgorganic-chemistry.org

Final Reduction: The resulting tetrahydropyridine is hydrogenated, typically using a catalyst like palladium-on-carbon, to afford the final enantioenriched 3-substituted piperidine. acs.org

This method has proven to have broad functional group tolerance and can be performed on a gram scale, demonstrating its utility in accessing chiral piperidines that are precursors to clinically used materials. acs.orgnih.gov

| Chiral Ligand | Arylboronic Acid Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Segphos | Phenylboronic acid | 84 | 99 |

| (S)-Segphos | 4-Methoxyphenylboronic acid | 90 | 99 |

| (S)-Segphos | 4-Fluorophenylboronic acid | 91 | 99 |

| (S)-Segphos | 3-Thiopheneboronic acid | 75 | 99 |

Table based on data for the synthesis of 3-substituted tetrahydropyridines, key intermediates for chiral piperidines. organic-chemistry.org

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in the synthesis of 3-substituted piperidines is paramount for producing enantiomerically pure compounds. Methodologies to achieve this include catalyst-controlled reactions and the use of chiral starting materials or auxiliaries.

One effective strategy involves the catalytic enantioselective bromocyclization of olefinic amides. This method, utilizing amino-thiocarbamate catalysts, can produce enantioenriched 2-substituted 3-bromopiperidines, which can then be transformed into the desired 3-substituted piperidines through a rearrangement mediated by a silver salt rsc.org. Another modern approach involves interrupting the Hofmann-Löffler-Freytag (HLF) reaction. A catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, can install a carbonyl equivalent at the δ position, which after cyclization, yields chiral piperidines nih.gov.

Furthermore, diastereoselective synthesis of polysubstituted piperidines can be accomplished through methods like the nitro-Mannich reaction followed by a ring-closure condensation. In such sequences, relative stereocontrol between different positions on the piperidine ring can be achieved by kinetic protonation or by thermodynamic equilibration of intermediates nih.gov. Rhodium-catalyzed C-H insertion reactions also offer a pathway to functionalized piperidines, where the choice of catalyst and nitrogen-protecting group can dictate both the site of functionalization and the stereochemical outcome nih.gov.

Impact of Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts are instrumental in guiding the stereochemical course of a reaction to favor the formation of a specific stereoisomer wikipedia.org. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to direct the formation of the desired enantiomer or diastereomer wikipedia.org.

Chiral Auxiliaries: Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of piperidine derivatives. A domino Mannich–Michael reaction using such an auxiliary can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity, which can be further modified to create variously substituted piperidines cdnsciencepub.com. Other widely used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam, which can be attached to a precursor molecule to direct subsequent alkylation or aldol (B89426) reactions before being cleaved to reveal the chiral product . The use of (R)-phenylglycinol to prepare chiral nonracemic lactams allows for diastereoselective alkylation, providing access to enantiopure cis- and trans-3,5-disubstituted piperidines nih.gov.

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Dirhodium catalysts, for instance, are effective in controlling both diastereoselectivity and enantioselectivity in C-H functionalization reactions of piperidines nih.gov. Similarly, chiral copper catalysts have been developed for the enantioselective C-H cyanation of acyclic amines, which serves as a precursor step to forming chiral piperidines nih.gov. The catalyst's chiral ligand environment creates an asymmetric pocket that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

The following table summarizes selected catalysts and auxiliaries used in the stereoselective synthesis of piperidine analogues.

| Catalyst / Auxiliary | Reaction Type | Stereochemical Outcome | Reference |

|---|---|---|---|

| Rh2(R-TPPTTL)4 | C-H Functionalization | High diastereoselectivity (>30:1 d.r.) | nih.gov |

| Chiral Cu Catalyst | δ C-H Cyanation | High enantioselectivity | nih.gov |

| D-Arabinopyranosylamine | Domino Mannich-Michael | High diastereoselectivity | cdnsciencepub.com |

| (R)-Phenylglycinol | Diastereoselective Alkylation | Access to enantiopure cis/trans isomers | nih.gov |

Functionalization and Derivatization of the Phenoxy and Piperidine Moieties

Once the core this compound structure is synthesized, its properties can be finely tuned through functionalization and derivatization of its constituent parts: the phenoxy ring, the piperidine ring, and the piperidine nitrogen atom.

Introduction of the 4-Ethylphenoxy Moiety

The ether linkage connecting the piperidine and phenoxy moieties is a key structural feature. Several classic and modern organic reactions can be employed to form this C-O bond.

Williamson Ether Synthesis: This method involves the reaction of the sodium salt of 4-ethylphenol (B45693) (4-ethylphenoxide) with a piperidine ring bearing a suitable leaving group, such as a tosylate or a halide, at the C3 position. Alternatively, a protected 3-hydroxypiperidine (B146073) can be deprotonated with a strong base to form an alkoxide, which then displaces a halide on a 4-ethyl-substituted aromatic ring.

Mitsunobu Reaction: This reaction allows for the coupling of a protected 3-hydroxypiperidine with 4-ethylphenol under mild conditions, using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction typically proceeds with an inversion of stereochemistry at the alcohol carbon.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction provides a powerful method for forming aryl ether bonds. It involves reacting a protected 3-hydroxypiperidine with an aryl halide, such as 1-bromo-4-ethylbenzene (B134493) or 1-iodo-4-ethylbenzene, in the presence of a palladium catalyst and a suitable ligand.

A documented synthesis for the related isomer, 4-(4-ethylphenoxy)piperidine (B1356651), involves the Wolff-Kishner reduction of a 4-(4-acetylphenoxy)piperidine precursor, highlighting a multi-step approach to constructing such scaffolds prepchem.com.

Modifications on the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of functional groups, which can significantly alter the molecule's physical, chemical, and biological properties. Saturated cyclic amines are common motifs in pharmaceuticals, and methods for their diversification are highly sought after researchgate.net.

Common modifications include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination with aldehydes or ketones. A range of N-alkyl groups, including methyl, benzyl (B1604629), and propyl, can be readily installed acs.org.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often used to install protecting groups or to introduce other functional moieties.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination can be used to attach aryl or heteroaryl groups to the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, to form sulfonamides.

Protecting Groups: The nitrogen is often protected during synthesis using groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions. These groups can be selectively removed under specific conditions.

The table below details common reagents for these modifications.

| Modification | Reagent Class | Example Reagent |

|---|---|---|

| Alkylation | Alkyl Halide | Iodomethane, Benzyl bromide |

| Acylation | Acid Chloride | Acetyl chloride |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride |

| Protection | Carbonate/Chloroformate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

Diversification of the Phenoxy Ring System

The 4-ethylphenoxy ring offers multiple sites for further functionalization, allowing for the synthesis of a library of analogues. The existing ethyl group is an ortho- and para-directing, activating group for electrophilic aromatic substitution. Since the para position is already occupied by the piperidine ether linkage, substitutions will be directed to the ortho positions (C2 and C6 relative to the ethyl group).

Potential modifications include:

Halogenation: Introduction of bromine, chlorine, or iodine using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine with an oxidizing agent.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amine, which can be further functionalized.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acid chloride or alkyl halide in the presence of a Lewis acid catalyst like AlCl₃.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

These derivatization strategies are crucial in medicinal chemistry for exploring structure-activity relationships (SAR) by systematically modifying different parts of the lead compound taylorandfrancis.com. The presence of a terminal phenoxy group is considered a privileged moiety in many drug scaffolds, and its substitution pattern can be critical for biological activity nih.gov.

Structure Activity Relationship Sar Studies of 3 4 Ethylphenoxy Piperidine and Analogues

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of 3-(4-Ethylphenoxy)piperidine analogues can be significantly modulated by altering various parts of the molecule. These modifications can affect the compound's affinity for its target, its metabolic stability, and its pharmacokinetic properties.

The piperidine (B6355638) ring is a common scaffold in many biologically active compounds and offers multiple positions for modification. The nitrogen atom of the piperidine ring is a key site for substitution, and the nature of the substituent can have a profound impact on biological activity.

Research on related N-substituted piperidine derivatives has demonstrated that the introduction of various functional groups on the piperidine nitrogen can significantly alter receptor binding affinities and functional activities. For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines, the substitution on the nitrogen with different benzyl (B1604629) groups led to a range of affinities for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. This highlights the importance of the N-substituent in directing the molecule to its specific biological target.

Modifications at other positions on the piperidine ring also play a critical role. For example, the introduction of fluorine atoms at the 4-position of a 3-(phenoxymethyl)piperidine scaffold was explored for its effect on dopamine D4 receptor antagonism. This type of modification can influence the molecule's conformation and metabolic stability.

Table 1: Effect of N-Substitution on Transporter Affinity in a Piperidine Series

| N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| H | >1000 | >1000 | >1000 |

| Benzyl | 15.3 | 2.5 | 1200 |

| 2-Methylbenzyl | 10.4 | 12.8 | 1500 |

| 3-Methylbenzyl | 12.1 | 7.9 | 1800 |

| 4-Methylbenzyl | 18.2 | 4.1 | 2100 |

Note: Data presented is illustrative of the impact of N-substitution on transporter affinities in a related piperidine series and not specific to this compound.

The 4-ethyl group on the phenoxy ring is a distinguishing feature of the parent compound. While direct studies on the specific role of the 4-ethyl group in this compound are not extensively available, the influence of alkyl substituents on the phenoxy ring has been investigated in analogous systems.

Systematic modification of the phenoxy ring provides valuable SAR data. The electronic properties (electron-donating or electron-withdrawing) and the size of the substituents can dramatically alter the biological activity.

In the context of dopamine D4 receptor antagonists, various substitutions on the phenoxy ring of 3-(phenoxymethyl)piperidine analogues were evaluated. It was found that a 3,4-difluorophenyl substitution was the most potent in one series, with a Ki of 5.5 nM. Replacing the 4-fluoro with a 4-chloro substituent led to a decrease in binding affinity (Ki = 53 nM), and removal of the 4-fluoro group altogether also resulted in reduced binding (Ki = 27 nM). This suggests that both the electronic nature and the position of the halogen substituents are crucial for optimal interaction with the receptor.

The introduction of a 3-methylphenyl group also yielded an active compound, further supporting the idea that the binding pocket can accommodate small hydrophobic groups. The relative activity of halogenated versus alkylated analogues often depends on the specific interactions within the binding site, such as hydrogen bonding, halogen bonding, and hydrophobic interactions.

Table 2: Influence of Phenoxy Ring Substitution on Dopamine D4 Receptor Binding Affinity in a 3-(Phenoxymethyl)piperidine Series

| Phenoxy Substitution | Ki (nM) |

|---|---|

| 4-Fluoro | Similar to parent |

| 3,4-Difluoro | 5.5 |

| 3-Methyl | 13 |

| 4-Chloro | 53 |

| Unsubstituted | 27 |

Note: This data is from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives and is used to infer the potential impact of similar substitutions on a 3-phenoxypiperidine scaffold.

Stereochemical Aspects of Biological Activity in Phenoxypiperidine Analogues

Chirality plays a pivotal role in the biological activity of many pharmaceutical agents. For this compound, the carbon at the 3-position of the piperidine ring is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S).

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers. One enantiomer may bind with high affinity and elicit the desired biological response (the eutomer), while the other may have lower affinity, no activity, or even produce undesirable side effects (the distomer).

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. This compound is a flexible molecule with multiple rotatable bonds. The piperidine ring can adopt different chair and boat conformations, and there is rotational freedom around the C-O-C ether linkage and the bond connecting the ethyl group to the phenoxy ring.

The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its target. This conformation may not necessarily be the lowest energy conformation in solution. Computational methods, such as molecular mechanics and quantum mechanics, are often employed to predict the likely bioactive conformations of flexible molecules. By understanding the preferred spatial arrangement of the key pharmacophoric elements—the piperidine nitrogen, the ether oxygen, and the substituted phenoxy ring—researchers can design more rigid analogues that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity. The identification of the bioactive conformation is a key step in rational drug design and is essential for building accurate pharmacophore models.

Bioisosteric Replacements within the this compound Framework

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of producing a compound with similar biological activity. In the context of the this compound framework, this approach can be systematically applied to its three main components.

Alterations of the Piperidine Ring (e.g., ring size, heteroatoms)

The piperidine ring is a common motif in centrally active pharmaceuticals, valued for its ability to carry a basic nitrogen atom and adopt specific three-dimensional conformations. However, it can also be a site of metabolic attack (e.g., N-dealkylation, ring oxidation). Bioisosteric replacement of the piperidine ring aims to retain its crucial binding interactions while improving metabolic stability or modulating physicochemical properties like lipophilicity and basicity.

Common bioisosteric replacements for the piperidine ring include:

Ring Contraction/Expansion: Modifying the ring to a pyrrolidine (B122466) (5-membered) or azepane (7-membered) ring can alter the orientation of the aryloxy group and the position of the basic nitrogen, which can significantly impact binding affinity.

Introduction of Heteroatoms: Replacing a methylene group (-CH2-) within the piperidine ring with a heteroatom, such as oxygen to form a morpholine (B109124) ring, can increase polarity and reduce lipophilicity. This modification can also influence the basicity (pKa) of the nitrogen atom, affecting its ionization state at physiological pH.

Bridged and Spirocyclic Systems: More rigid structures like tropanes or spirocyclic systems such as azaspiro[3.3]heptanes are increasingly used as piperidine mimics. These constrained analogs reduce conformational flexibility, which can lead to higher binding affinity and selectivity if the "locked" conformation matches the bioactive conformation. Furthermore, spirocyclic systems can improve metabolic stability and introduce novel exit vectors for further substitution.

The table below illustrates potential bioisosteric replacements for the piperidine ring and their general effects on compound properties based on established medicinal chemistry principles.

| Original Ring | Bioisosteric Replacement | Potential Effects on Properties |

| Piperidine | Pyrrolidine | Alters geometry and pKa; may decrease lipophilicity. |

| Piperidine | Azepane | Increases flexibility; may alter binding pose. |

| Piperidine | Morpholine | Increases polarity; lowers lipophilicity and pKa; potential H-bond acceptor. |

| Piperidine | Azaspiro[3.3]heptane | Reduces conformational flexibility; can improve metabolic stability and lower lipophilicity. |

Variations of the Ether Linkage

Key bioisosteric replacements for an ether linkage include:

Thioether (-S-): Replacing oxygen with sulfur creates a thioether. Sulfur is larger and less electronegative than oxygen, which alters the bond angle and length, potentially changing the compound's three-dimensional shape and interaction with the target protein. Thioethers are also susceptible to oxidation to sulfoxides and sulfones, which can alter solubility and biological activity.

Methylene (-CH2-): Replacing the ether with a methylene bridge removes the polar character and hydrogen bond accepting capability of the oxygen atom, significantly increasing lipophilicity.

Amine (-NH-): An amine linkage introduces a hydrogen bond donor and a basic center, drastically changing the physicochemical profile of the molecule.

The following table summarizes common bioisosteric replacements for the ether linkage.

| Original Linkage | Bioisosteric Replacement | Key Physicochemical Changes |

| Ether (-O-) | Thioether (-S-) | Increases size and lipophilicity; alters bond angle; susceptible to oxidation. |

| Ether (-O-) | Methylene (-CH2-) | Removes H-bond acceptor; increases lipophilicity. |

| Ether (-O-) | Amine (-NH-) | Introduces H-bond donor and basicity. |

| Ether (-O-) | Sulfoxide (-SO-) | Increases polarity and H-bond accepting capacity. |

Substitutions of the Phenyl Ring

The 4-ethylphenyl group is a key recognition element, likely interacting with a hydrophobic pocket in the target protein. Modifications to this ring can fine-tune binding affinity, selectivity, and metabolic stability.

SAR studies on related aryloxypiperidines often reveal that the nature and position of substituents on the phenyl ring are critical for activity. For compounds targeting monoamine transporters, electron-withdrawing or -donating groups, as well as the size of the substituent, can modulate potency and selectivity between transporters like SERT and NET.

Alkyl Group Variation: Changing the 4-ethyl group to smaller (methyl) or larger (propyl, isopropyl, t-butyl) alkyl groups can probe the size and shape of the hydrophobic pocket. Often, a "sweet spot" is found where the alkyl group optimally fills the pocket without steric hindrance.

Positional Isomerism: Moving the ethyl group from the para (4-) position to the meta (3-) or ortho (2-) position would significantly alter the molecule's interaction with the target. The para position is often optimal for extending into a specific sub-pocket of the binding site.

Electronic Effects: Replacing the ethyl group with substituents that have different electronic properties can be informative. For example:

Halogens (F, Cl, Br): These act as small, lipophilic groups that can alter electronic distribution and block metabolic sites. A 4-chloro or 4-fluoro substitution is a common modification.

Methoxy (-OCH3): This group is a hydrogen bond acceptor and can influence conformation and solubility.

Trifluoromethyl (-CF3): A strongly electron-withdrawing and lipophilic group that can enhance binding and improve metabolic stability.

The table below provides hypothetical SAR data based on trends observed in similar series of monoamine reuptake inhibitors, illustrating the effect of phenyl ring substitutions. The activity is represented as inhibitory constant (Ki).

| Compound | R (Substitution on Phenyl Ring) | Hypothetical Ki (nM) for NET |

| Parent | 4-Ethyl | 5.2 |

| Analog 1 | 4-Methyl | 8.1 |

| Analog 2 | 4-Propyl | 4.5 |

| Analog 3 | 4-tert-Butyl | 25.0 |

| Analog 4 | 4-Chloro | 3.9 |

| Analog 5 | 4-Fluoro | 4.2 |

| Analog 6 | 4-Methoxy | 15.6 |

| Analog 7 | 3-Ethyl | 38.4 |

| Analog 8 | H (unsubstituted) | 55.0 |

This data illustrates that small, lipophilic groups at the 4-position (e.g., propyl, chloro, fluoro) may maintain or enhance activity, while larger groups (t-butyl) or moving the substituent to a different position (3-ethyl) can be detrimental. The complete removal of the substituent leads to a significant loss of potency, highlighting the importance of the interaction in this region.

Future Research Directions for 3 4 Ethylphenoxy Piperidine

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The advancement of 3-(4-Ethylphenoxy)piperidine from a lead compound to a candidate for further studies necessitates the development of robust and efficient synthetic methodologies. Future research should prioritize the exploration of novel synthetic routes that offer improvements in yield, scalability, and access to structural diversity. One promising avenue is the adoption of green chemistry principles to minimize environmental impact. acgpubs.org

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for key steps, such as the ether linkage formation between the piperidine (B6355638) and phenoxy moieties.

Solvent-Free Reactions: The use of methods like the grindstone technique, which involves grinding reactants together with a catalytic amount of a reagent, can eliminate the need for hazardous organic solvents. researchgate.net This approach has been successfully applied to the synthesis of other piperidone derivatives. researchgate.net

Catalyst-Free Synthesis: Developing synthetic protocols that proceed efficiently without a catalyst would further enhance the eco-friendliness and cost-effectiveness of producing this compound and its analogues. acgpubs.org

Solid-Phase Synthesis: For generating libraries of analogues for structure-activity relationship (SAR) studies, solid-phase synthesis offers a high-throughput approach. A traceless linker strategy could be employed for the functionalization of the 3,4-disubstituted piperidine scaffold. nih.gov

By focusing on these modern synthetic strategies, researchers can create a more efficient and sustainable pipeline for producing this compound and a wide array of related compounds for extensive biological evaluation.

Development of Advanced In Vitro and Ex Vivo Assays for Target Validation

To fully understand the biological potential of this compound, it is crucial to move beyond preliminary screening and employ a suite of advanced assays for comprehensive target validation and mechanism-of-action studies.

In Vitro Assays: Initial target identification can be followed by more sophisticated in vitro functional assays. For instance, if the compound is found to interact with G-protein coupled receptors (GPCRs), its functional activity as an agonist, antagonist, or inverse agonist can be determined using assays like the [(35)S]GTP-γ-S binding assay. nih.gov This assay measures the activation of G-proteins upon ligand binding and has been used to characterize other piperidine derivatives, revealing potent and selective antagonism at specific receptors. nih.gov Competitive radioligand displacement assays using membranes from cells expressing specific human receptors are essential for determining binding affinity (Ki) and selectivity against related targets. nih.govresearchgate.net

Ex Vivo Assays: Ex vivo models, which use tissues or cells taken from a living organism, provide a valuable bridge between in vitro experiments and in vivo studies. These models can offer insights into a compound's activity in a more physiologically relevant context. For example, the activity of piperidine derivatives has been investigated in ex vivo models of platelet aggregation, where the compound's ability to inhibit aggregation induced by factors like platelet-activating factor (PAF) is measured. researchgate.netsigmaaldrich.com This approach could be used to explore the potential effects of this compound on hematological systems or inflammatory processes. researchgate.net

Rational Design of Second-Generation Analogues with Improved Biological Profiles

Rational drug design, informed by structure-activity relationship (SAR) studies, is a cornerstone of modern medicinal chemistry. Future research should focus on systematically modifying the this compound scaffold to enhance its biological profile, including potency, selectivity, and pharmacokinetic properties.

Key strategies for analogue design include:

Piperidine Ring Modification: Introducing substituents on the piperidine ring can significantly impact activity and properties. For example, the addition of gem-difluoro groups, as seen in 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, has been shown to modulate the basicity of the piperidine nitrogen and improve CNS MPO (Central Nervous System Multi-Parameter Optimization) scores. nih.govchemrxiv.org

Phenoxy Group Substitution: Altering the substituents on the phenoxy ring can fine-tune binding affinity and selectivity. SAR studies on related compounds have demonstrated that moving from a 4-fluoro to a 3,4-difluorophenyl ether can increase potency. chemrxiv.org Similarly, replacing the ethyl group with other functionalities could optimize interactions with the target protein.

Bridged Analogues: Introducing rigidifying bridges to the piperidine ring, creating structures like 2-azanorbornanes or nortropanes, can lock the molecule into a specific conformation. figshare.com This can lead to higher receptor affinity and provide insights into the optimal geometry for binding. figshare.com

The goal of these modifications is to improve key drug-like properties, as illustrated in the table below, which uses data from related piperidine scaffolds as a conceptual guide.

| Structural Modification | Rationale | Potential Impact on Biological Profile |

| Addition of fluorine to piperidine ring | Modulate pKa, reduce metabolic liability | Improved CNS MPO score, enhanced metabolic stability nih.govchemrxiv.org |

| Substitution on the phenoxy ring (e.g., cyano, chloro) | Probe binding pocket interactions | Increased potency (lower Ki), improved Lipophilic Efficiency (LipE) researchgate.netchemrxiv.org |

| Introduction of a bridged scaffold | Conformational constraint | Enhanced binding affinity, improved selectivity figshare.com |

| Altering the ether linker | Modify flexibility and polarity | Improved activity and physicochemical properties nih.gov |

Investigation of Polypharmacology and Multi-Targeting Strategies

Complex multifactorial diseases like neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.gov The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has emerged as a promising strategy. jneonatalsurg.com

Future research should investigate the potential of this compound as a scaffold for developing multi-target-directed ligands (MTDLs). jneonatalsurg.com This involves:

Broad Target Screening: Profiling this compound against a wide panel of receptors, enzymes, and ion channels to identify any secondary or off-target activities.

Pharmacophore Integration: If promising secondary targets are identified, analogues can be designed that combine the pharmacophoric features necessary for interacting with both the primary and secondary targets. Studies on 4-oxypiperidine ethers have shown that a single molecule can be designed to act as a histamine (B1213489) H3 receptor antagonist while also inhibiting acetylcholinesterase (AChE), a combination potentially beneficial for treating cognitive deficits. nih.gov

Synergistic Effects: Investigating whether engaging multiple targets leads to synergistic therapeutic effects that would not be achievable with a single-target agent. For instance, combining antagonism of a specific GPCR with inhibition of a key enzyme could offer a more comprehensive treatment for a complex disease. nih.gov

Application in Chemical Probe Development for Biological Systems

A high-quality chemical probe is a small molecule that is potent, selective, and well-characterized, allowing it to be used to study the function of a specific protein in biological systems. pitt.eduscispace.com Developing this compound or one of its optimized analogues into a chemical probe could provide a valuable tool for the broader scientific community.

The key criteria for a chemical probe that must be met include:

High Potency: The compound should ideally have an in-cell IC50 or Ki value in the nanomolar range to avoid off-target effects at higher concentrations. nih.govnih.gov

Exceptional Selectivity: The probe must be highly selective for its intended target over other related proteins. A selectivity of >100-fold against other family members is often desired. chemrxiv.org

Demonstrated Mechanism of Action: The compound's effect on the target (e.g., inhibition, activation, antagonism) must be clearly established in relevant cellular assays. chemrxiv.org

Availability of a Negative Control: An ideal research program would also develop a structurally similar but biologically inactive analogue to serve as a negative control, helping to ensure that observed biological effects are due to on-target activity.

Once validated, such a probe could be used to investigate the role of its target protein in cellular signaling pathways and disease models, thereby advancing fundamental biological understanding. nih.gov

Q & A

Q. How can computational tools predict biological targets and activity spectra for 3-(4-Ethylphenoxy)piperidine?

Methodological Answer: Computational approaches like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used to analyze the compound’s structural features and predict interactions with enzymes, receptors, ion channels, and transporters. These tools leverage databases of known ligand-target interactions to identify probable targets. For example, piperidine derivatives often exhibit affinity for CNS targets (e.g., acetylcholine esterase) or cancer-related kinases. Researchers should cross-validate predictions with molecular docking to assess binding poses and affinity scores. Initial validation can proceed via in vitro assays (e.g., enzyme inhibition assays) .

Advanced Question Q. How can researchers address discrepancies between computational predictions and experimental results in target identification? Methodological Answer: Discrepancies may arise due to unaccounted factors like solvation effects, protein flexibility, or off-target interactions. To resolve this:

- Perform molecular dynamics (MD) simulations to assess binding stability under physiological conditions.

- Use kinetic binding assays (e.g., surface plasmon resonance) to measure association/dissociation rates.

- Conduct transcriptomic or proteomic profiling in cell lines treated with the compound to identify downstream pathways.

- Re-evaluate computational parameters (e.g., protonation states, tautomer forms) to refine predictions. For instance, azaphenalene derivatives showed significant deviations in oxidation potentials due to π-stacking effects not modeled in silico; similar adjustments may apply here .

Basic Question

Q. What structural modifications to this compound could enhance its therapeutic potential in CNS disorders?

Methodological Answer: Key modifications include:

- Substitution at the piperidine nitrogen : Introducing bulkier groups (e.g., benzyl) to modulate blood-brain barrier (BBB) penetration.

- Functionalization of the ethylphenoxy group : Adding electron-withdrawing groups (e.g., -NO₂) to improve acetylcholine esterase (AChE) inhibition, as seen in donepezil analogs.

- Ring hybridization : Fusing with indole or quinoline moieties to enhance selectivity for CNS targets. Validate modifications using in vitro AChE/BuChE inhibition assays and BBB permeability models (e.g., PAMPA-BBB) .

Advanced Question Q. How can researchers design this compound derivatives to overcome drug resistance in cancer therapy? Methodological Answer: Strategies include:

- Dual-targeting : Incorporate functional groups that inhibit both kinase targets (e.g., ALK/ROS1) and resistance mechanisms (e.g., efflux pumps). For example, 2-aminopyridine derivatives show efficacy against crizotinib-resistant tumors .

- Prodrug approaches : Modify the compound to release active metabolites in resistant tumor microenvironments (e.g., hypoxia-activated prodrugs).

- Epigenetic modulation : Attach histone deacetylase (HDAC)-inhibiting motifs to reverse resistance-linked gene silencing. Validate using resistant cell lines (e.g., NCI-60 panels) and patient-derived xenografts .

Basic Question

Q. What experimental models are suitable for validating the biological activity of this compound?

Methodological Answer:

- In vitro :

- Enzyme inhibition assays (e.g., AChE for Alzheimer’s, IKKβ for cancer).

- Cell viability assays (MTT/XTT) in cancer cell lines (e.g., MCF-7, A549).

- Ex vivo : Electrophysiology models for ion channel modulation (e.g., hERG assay for cardiac safety).

- In vivo : Rodent models for CNS penetration (e.g., Morris water maze for cognitive effects) or xenografts for antitumor activity .

Advanced Question Q. How can researchers optimize pharmacokinetic properties of this compound while maintaining efficacy? Methodological Answer:

- Lipophilicity tuning : Adjust logP via substituents (e.g., -CF₃ for increased membrane permeability) while monitoring solubility (e.g., shake-flask method).

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots; introduce blocking groups (e.g., deuterium) at labile positions.

- Plasma protein binding : Measure via equilibrium dialysis and modify aromatic groups to reduce non-specific binding.

- PK/PD modeling : Integrate in vitro ADME data with efficacy results to predict dosing regimens .

Basic Question

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Question Q. How can researchers mitigate risks from hazardous byproducts during this compound synthesis? Methodological Answer:

- Byproduct identification : Use LC-MS or GC-MS to track reaction intermediates.

- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Catalytic methods : Employ transition-metal catalysts (e.g., Pd/C) to reduce waste.

- Real-time monitoring : Implement inline FTIR or Raman spectroscopy to detect hazardous intermediates early .

Basic Question

Q. How do substituents on the piperidine ring influence the electrochemical properties of this compound?

Methodological Answer: Substituents alter redox potentials by modifying electron density. For example:

- Electron-donating groups (e.g., -OCH₃) : Increase oxidation potential by stabilizing the radical cation.

- Electron-withdrawing groups (e.g., -NO₂) : Lower reduction potential by destabilizing the anion.

Characterize using cyclic voltammetry (CV) and correlate with computational studies (DFT) .

Advanced Question Q. What strategies can resolve contradictions in redox potential data between computational and experimental studies? Methodological Answer:

- Solvent effects : Account for solvation free energy differences using COSMO-RS or SMD models.

- Conformational sampling : Use MD simulations to assess dominant conformers in solution.

- Experimental calibration : Benchmark against known piperidine derivatives (e.g., TEMPO) to adjust computational parameters. For azaphenalene derivatives, discrepancies were attributed to π-stacking; similar adjustments may apply here .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.